p-MPPI hydrochloride
Beschreibung
Contextualization of p-MPPI Monohydrochloride within Serotonin (B10506) Receptor Antagonism
The serotonergic system, with its numerous receptor subtypes, is a primary target in neuropharmacological research due to its extensive influence on mood, cognition, and behavior. nih.gov Serotonin receptor antagonists are molecules that bind to these receptors and block the action of the endogenous neurotransmitter, serotonin (5-HT). patsnap.com
p-MPPI monohydrochloride is distinguished by its high affinity and selectivity for the 5-HT1A receptor subtype. ontosight.ainih.gov Research has demonstrated that it has minimal activity at other serotonin receptor subtypes, which makes it a precise tool for isolating and studying the specific functions of the 5-HT1A receptor. ontosight.ai In laboratory tests, p-MPPI has shown no agonist activity, meaning it does not activate the receptor itself but effectively blocks it. nih.govmedchemexpress.com For instance, at a concentration of 100 nM, p-MPPI was able to completely antagonize the effects of a 5-HT1A agonist in forskolin-stimulated adenylyl cyclase assays. nih.gov
Significance of 5-HT1A Receptor Antagonism in Neuropharmacology
Neuropharmacology is the study of how drugs affect the nervous system, with the goal of developing treatments for psychiatric and neurological disorders. patsnap.com The 5-HT1A receptor, a G protein-coupled receptor, is densely expressed in brain regions critical for mood and emotion, such as the hippocampus, amygdala, and raphe nuclei. patsnap.comwikipedia.org Its activation generally leads to an inhibitory effect on neuronal firing. wikipedia.org
Antagonism of the 5-HT1A receptor is of significant interest to researchers for several reasons. Blockade of these receptors can modulate the serotonergic system in ways that may have therapeutic potential for conditions like depression and anxiety disorders. patsnap.comnih.gov Studies suggest that 5-HT1A receptor antagonists could lead to a more rapid onset of antidepressant effects. patsnap.com Furthermore, these antagonists are being investigated for their potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease. patsnap.com The ability to block 5-HT1A receptors allows scientists to explore the consequences of this action on various neurochemical pathways and behaviors, contributing to a deeper understanding of the pathophysiology of these complex disorders. nih.govpatsnap.com
Role of p-MPPI Monohydrochloride as a Research Tool
The primary role of p-MPPI monohydrochloride is as a selective antagonist for in vitro and in vivo research. nih.govmedchemexpress.com Its high selectivity allows for the specific investigation of the 5-HT1A receptor's role in various physiological and pathological processes without the confounding effects of interacting with other receptors. ontosight.aisnmjournals.org
In preclinical research, p-MPPI has been employed in various models to probe the functions of the 5-HT1A receptor. For example, it has been used in studies of anxiety, where it has demonstrated anxiolytic-like effects in the murine elevated plus-maze test. medchemexpress.comnih.gov It is also utilized in in vitro binding assays to characterize the 5-HT1A receptor and to screen for new compounds that target this receptor. nih.govsnmjournals.org The radiolabeled version, [¹²⁵I]p-MPPI, is particularly valuable for its high affinity in receptor binding studies, with a reported dissociation constant (Kd) of 0.36 nM in rat hippocampal membranes. nih.gov These applications underscore the importance of p-MPPI as a fundamental tool for advancing our knowledge of the serotonergic system and its role in brain function and disease. ontosight.ainih.gov
Data Tables
Table 1: Physicochemical Properties of p-MPPI Monohydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 220643-77-6 | scbt.com |
| Molecular Formula | C₂₅H₂₇IN₄O₂ • HCl | scbt.com |
| Molecular Weight | 578.88 g/mol | scbt.com |
| Melting Point | 225-230°C | ontosight.ai |
Table 2: Pharmacological Properties of p-MPPI
| Parameter | Value | Species | Tissue | Source |
|---|---|---|---|---|
| Binding Affinity (Ki) | 1.6 nM | Human | - | ontosight.ai |
| Dissociation Constant (Kd) | 0.36 nM | Rat | Hippocampal Membranes | nih.gov |
| pKi | 8.4 | Human | - | guidetopharmacology.org |
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPBIDMIRMWUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474697 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220643-77-6 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Research Methodologies and Applications
In Vitro Binding Studies
In vitro binding studies are crucial for determining a compound's affinity and selectivity for its molecular targets. nih.govperceptive.com For p-MPPI, these laboratory-based assays have been essential in defining its characteristics as a selective 5-HT1A receptor antagonist. medchemexpress.com
Radioligand binding assays are a primary technique for quantifying the affinity of a ligand for a receptor. nih.gov In these experiments, a radiolabeled ligand is incubated with tissue samples containing the receptor of interest. The ability of an unlabeled compound, like p-MPPI, to displace the radioligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki). nih.govperceptive.com
In studies using membranes from HN2 cells engineered to express the human 5-HT1A receptor, p-MPPI has been used to determine the nonspecific binding of the antagonist radioligand [3H]p-MPPF. nih.gov Similarly, in assays with the agonist radioligand [3H]8-OH-DPAT, p-MPPI can be used as a competing agent to characterize the receptor's binding properties. nih.govpnas.org These assays have confirmed that p-MPPI binds with high affinity to the 5-HT1A receptor. nih.gov
A critical aspect of a drug's profile is its selectivity for the intended target receptor over other receptors, which can help predict its potential for off-target effects. p-MPPI has demonstrated high selectivity for the 5-HT1A receptor. nih.govfrontiersin.org Its affinity for the 5-HT1A receptor is substantially higher than for other serotonin (B10506) receptor subtypes, such as 5-HT2A, as well as for adrenergic and dopaminergic receptors. nih.gov This selectivity is a key feature that makes p-MPPI a valuable tool for studying the specific roles of the 5-HT1A receptor. nih.gov
Table 1: Receptor Selectivity Profile of p-MPPI
| Receptor Subtype | Binding Affinity |
|---|---|
| 5-HT1A | High |
| 5-HT2A | Low |
| 5-HT1B/1D | Low |
| Adrenergic Receptors | Low |
| Dopaminergic Receptors | Low |
Ligand competition assays are a fundamental method in pharmacology to assess how a compound interacts with a receptor in the presence of a labeled ligand. dovepress.comnih.gov These assays have been instrumental in confirming that p-MPPI acts as a competitive antagonist at the 5-HT1A receptor, meaning it vies for the same binding site as the endogenous ligand, serotonin. psu.edu
While allosteric modulation, where a ligand binds to a secondary site on the receptor to influence the primary binding site, is a known mechanism for some drugs, the interaction of p-MPPI with the 5-HT1A receptor is predominantly understood as competitive. dovepress.compsu.edu
In Vivo Neuropharmacological Investigationsnih.govchez-alice.fr
In vivo studies in living organisms are vital for understanding the physiological and behavioral consequences of a compound's receptor interactions. nih.govchez-alice.fr For p-MPPI, these investigations have primarily explored its functional antagonism of the 5-HT1A receptor and the resulting behavioral outcomes. nih.gov
Animal models are indispensable tools in neuropsychiatric research, providing a means to investigate the neurobiological underpinnings of psychiatric disorders and to screen potential therapeutic agents. scielo.brnih.govnih.govscielo.br p-MPPI has been studied in various animal models to elucidate the role of the 5-HT1A receptor in behaviors relevant to psychiatric conditions. scielo.brnih.gov
The 5-HT1A receptor is densely located in brain regions associated with anxiety, making it a key target in anxiety research. nih.govjneuropsychiatry.org Animal models of anxiety, such as the elevated plus-maze, are used to assess the anxiolytic or anxiogenic potential of compounds. scielo.brnih.govchez-alice.fr In the elevated plus-maze test, which measures a rodent's natural aversion to open and elevated spaces, p-MPPI has demonstrated anxiolytic-like effects. nih.gov Studies have shown that p-MPPI can increase exploration of the open arms of the maze, an effect consistent with anxiety reduction. nih.gov These findings from animal models have been crucial in understanding the complex involvement of the 5-HT1A receptor in the modulation of anxiety. nih.govpnas.org
Animal Models in Neuropsychiatric Research
Research in Depression Models
The compound has been instrumental in studies using animal models of depression, such as the Forced Swimming Test (FST), to explore the role of the serotonergic system in the action of potential antidepressants. nih.govijpsonline.com In the FST, immobility is interpreted as a state of behavioral despair, and a reduction in this immobility time by a test compound is indicative of an antidepressant-like effect. ijpsonline.com
Researchers have used p-MPPI to determine if the antidepressant effects of other substances are mediated by the 5-HT1A receptor. For instance, studies investigating the antidepressant-like effects of curcumin (B1669340), a component of Curcuma longa, found that pretreatment with p-MPPI prevented the anti-immobility effect of curcumin in the FST. nih.gov This finding suggests that the antidepressant action of curcumin is dependent on its interaction with the 5-HT1A receptor. nih.gov
Table 1: Application of p-MPPI in the Forced Swimming Test (FST)
| Model | Test Compound | p-MPPI Application | Observed Outcome | Conclusion | Source |
|---|---|---|---|---|---|
| Forced Swimming Test (FST) | Curcumin | Pretreatment with p-MPPI before curcumin administration. | p-MPPI blocked the antidepressant-like effect of curcumin. | The effect of curcumin is mediated, at least in part, by an interaction with 5-HT1A receptors. | nih.gov |
| Forced Swimming Test (FST) | Agmatine (B1664431) | Pretreatment with p-MPPI before agmatine administration. | p-MPPI prevented the antidepressant-like effect of agmatine. | Suggests the involvement of 5-HT1A receptors in agmatine's antidepressant-like effect. | ijpsonline.com |
Investigations in Schizophrenia Models
A review of the available scientific literature did not yield specific preclinical studies where p-MPPI monohydrochloride was used as a tool to investigate animal models of schizophrenia. While deficits in prepulse inhibition (PPI) are a key endophenotype studied in schizophrenia research and are known to be modulated by the serotonin system, direct experimental use of p-MPPI in this context is not documented in the reviewed sources. nih.govnih.govresearchgate.net Similarly, studies involving dizocilpine (B47880) (MK-801) to induce schizophrenia-like behaviors did not report the use of p-MPPI to probe the underlying mechanisms. nih.govnih.gov
Locomotor Activity Assessments
p-MPPI monohydrochloride has been employed in studies assessing locomotor activity to confirm the role of 5-HT1A receptors. In research on locomotor recovery in rats with thoracolumbar contusion, the 5-HT1A receptor agonist 8-OH-DPAT was shown to augment locomotor scores. The subsequent administration of p-MPPI, as a specific 5-HT1A antagonist, effectively blocked this locomotor-enhancing effect, confirming that the agonist's action was indeed mediated through the 5-HT1A receptor.
Analysis of Defensive Rage Behavior Modulation
Research in feline models has utilized p-MPPI to understand the central mechanisms governing defensive rage. In these studies, lipopolysaccharide (LPS) administration was found to suppress defensive rage behavior. ijpsonline.com This suppressive effect could be completely blocked by pretreating the medial hypothalamus with p-MPPI. ijpsonline.com This demonstrates that the central effects of LPS-induced suppression of defensive rage are mediated through 5-HT1A receptors in the medial hypothalamus. ijpsonline.com When p-MPPI was injected into the adjacent lateral hypothalamus, it had no effect, confirming the anatomical specificity of this mechanism. ijpsonline.com
Table 2: Effect of p-MPPI on LPS-Induced Suppression of Defensive Rage in Cats
| Experimental Condition | Site of p-MPPI Microinjection | Effect on Defensive Rage Latency | Conclusion | Source |
|---|---|---|---|---|
| LPS Challenge | Medial Hypothalamus | Blocked the LPS-induced suppression of defensive rage. | The suppressive effect of LPS is mediated by 5-HT1A receptors in the medial hypothalamus. | ijpsonline.com |
| LPS Challenge | Lateral Hypothalamus | No effect on LPS-induced suppression of defensive rage. | Demonstrates anatomical specificity of the 5-HT1A receptor involvement. | ijpsonline.com |
Neurotransmitter System Interactions
The primary mechanism of action for p-MPPI monohydrochloride is its interaction with the serotonin system, though its use has also helped to clarify its relationship with dopaminergic pathways.
Serotonin System Modulation
p-MPPI is a selective and potent 5-HT1A receptor antagonist. nih.govmedchemexpress.com It is widely used in preclinical research to block these specific receptors, which are found both as presynaptic autoreceptors on serotonin neurons in the raphe nuclei and as postsynaptic receptors in various brain regions. nih.govresearchgate.net By blocking 5-HT1A autoreceptors, p-MPPI can increase the firing rate of serotonin neurons. rug.nl Its antagonist properties are routinely used to verify that the effects of 5-HT1A agonist drugs are indeed mediated by this receptor, as seen in studies of depression and locomotor activity. nih.gov
Dopaminergic Neurotransmission
The interaction between the serotonin and dopamine (B1211576) systems is critical for many brain functions, and p-MPPI has been used to explore these connections. In one study using in vivo microdialysis in male rats, the 5-HT1A agonist 8-OH-DPAT was administered directly into the medial preoptic area (MPOA), which increased extracellular levels of both dopamine and serotonin. isciii.es Interestingly, pretreatment with p-MPPI failed to prevent these increases, suggesting that the stimulatory effects of 8-OH-DPAT on dopamine and serotonin transmission in the MPOA are not mediated by the 5-HT1A receptor. isciii.es
Furthermore, in research related to antipsychotic action, pretreatment with p-MPPI was found to influence the effects of the atypical antipsychotic clozapine (B1669256). researchgate.net Specifically, p-MPPI pretreatment allowed systemic clozapine administration to significantly increase serotonin efflux in the prefrontal cortex, suggesting that p-MPPI blocks 5-HT1A autoreceptors that would otherwise attenuate this effect. researchgate.net This highlights the compound's utility in dissecting the complex interplay between serotonergic and dopaminergic systems targeted by antipsychotic medications.
Electrophysiological Studies and Brain Signals
Electrophysiological studies, which measure the electrical activity of neurons, have provided critical insights into the function of p-MPPI. In these studies, researchers can observe the firing rates of neurons and how they are modulated by various compounds. nih.govhopkinsmedicine.org When p-MPPI is applied locally to serotonergic neurons in the dorsal raphe nucleus, it has been shown to block the inhibitory effects of serotonin and other 5-HT1A receptor agonists. nih.gov This demonstrates its antagonist properties at the cellular level. Furthermore, systemic administration of p-MPPI leads to an increase in the firing rate of these neurons, confirming its ability to block the autoreceptors that normally limit serotonin release. nih.gov
Gene Expression Analysis
The influence of p-MPPI extends to the genetic level, where it can alter the expression of specific genes regulated by 5-HT1A receptor activity. This provides a molecular window into the compound's long-term effects on neuronal function.
A key gene of interest in this context is the Activity-Regulated Cytoskeleton-associated protein (Arc). nih.govwikipedia.orgnih.govmdpi.com Arc is an immediate early gene, meaning its transcription is rapidly and transiently induced by neuronal activity. nih.govwikipedia.orgnih.govmdpi.combiorxiv.org Its expression is linked to synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govwikipedia.orgnih.govmdpi.combiorxiv.org Studies have demonstrated that activation of 5-HT1A receptors by agonists leads to a decrease in Arc mRNA expression in certain brain regions. researchgate.net Pre-treatment with p-MPPI can prevent this agonist-induced reduction, providing further evidence of its antagonist activity at 5-HT1A receptors and its ability to modulate the molecular machinery of synaptic plasticity. researchgate.net Interestingly, in some cases, p-MPPI alone has been shown to increase Arc mRNA levels in various brain regions. researchgate.net
Radioligand Development and Imaging Applications
One of the most significant applications of p-MPPI has been in the development of radiolabeled ligands for imaging 5-HT1A receptors in the brain. mdpi.comnovartis.com
Development of [125I]p-MPPI as a Selective Radioligand
By incorporating a radioactive isotope of iodine (125I), researchers created [125I]p-MPPI, a highly selective radioligand for 5-HT1A receptors. nih.govpsu.edu This radiolabeled version of p-MPPI binds with high affinity to these receptors, allowing for their precise detection and quantification in brain tissue. nih.govpsu.edu Its selectivity is a crucial feature, as it shows minimal binding to other types of serotonin receptors or other neurotransmitter receptors, ensuring that the observed signal is specific to 5-HT1A receptors. nih.gov
Autoradiographic Techniques in Brain Studies
Autoradiography utilizes radiolabeled ligands like [125I]p-MPPI to visualize the distribution of receptors in thin sections of brain tissue. psu.eduscience.gov In studies using this technique, [125I]p-MPPI has been shown to bind to areas of the rat brain known to have high concentrations of 5-HT1A receptors, such as the hippocampus and raphe nuclei. nih.govnih.gov The specificity of this binding is confirmed by competition experiments where the signal from [125I]p-MPPI is displaced by other known 5-HT1A receptor ligands. nih.govsemanticscholar.org
Positron Emission Tomography (PET) Imaging Studies
Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that allows for the visualization of biological processes in the living brain. hopkinsmedicine.orgradiologyinfo.orgnih.govnih.gov For PET studies, a positron-emitting isotope, such as carbon-11 (B1219553) (11C), is incorporated into the p-MPPI molecule to create [11C]p-MPPI. This allows researchers to map the distribution and density of 5-HT1A receptors in the brains of living subjects, including humans. nih.gov PET imaging with [11C]p-MPPI has been instrumental in studying the role of 5-HT1A receptors in various neurological and psychiatric conditions. thno.orgnih.gov
Receptor Occupancy Studies via PET
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor occupancy by a drug candidate. In the realm of central nervous system (CNS) drug development, PET studies are crucial for establishing the relationship between drug dosage, plasma concentration, and the extent to which the drug binds to its target receptor in the brain. This information is vital for optimizing therapeutic dosing and understanding the pharmacodynamic profile of a compound.
The isotope-labeled form of WAY-100635, the parent compound of p-MPPI monohydrochloride, is frequently utilized as a radioligand in PET studies to investigate the 5-HT1A receptors. ncats.io These studies are foundational for exploring the role of these receptors in various neuropsychiatric disorders. ncats.io Human PET studies using radiolabeled WAY-100635 have demonstrated high levels of binding in key brain regions, including the cerebral cortex, hippocampus, and raphe nucleus, areas implicated in mood and cognitive functions. wikipedia.org The binding potential of WAY-100635 has been correlated with personality traits such as self-transcendence and spiritual acceptance, highlighting the intricate link between receptor activity and psychological phenomena. wikipedia.org
Furthermore, PET imaging with WAY-100635 has been employed to investigate the status of 5-HT1A receptors in clinical depression, although findings regarding the direction and presence of binding changes have varied across studies. wikipedia.org A notable observation from these studies is the age-related decline in WAY-100635 binding in healthy individuals, suggesting dynamic changes in the serotonin system over the lifespan. wikipedia.org
The binding affinities of WAY-100635 for various receptors have been quantified, underscoring its selectivity and potency, which are critical parameters for interpreting PET receptor occupancy data.
| Receptor | Binding Affinity (Ki) | pIC50 |
|---|---|---|
| 5-HT1A | 0.39 nM | 8.87 |
| Dopamine D4.2 | 16 nM | - |
| Dopamine D4.4 | 3.3 nM | - |
| α1-adrenergic | - | 6.6 |
Microdosing Studies with Radiolabeled Compounds
Microdosing represents an innovative approach in early-phase clinical drug development, involving the administration of sub-pharmacological doses of a drug candidate to human subjects. The primary objective of a microdosing study is to evaluate the pharmacokinetic profile of a compound in humans with minimal risk of adverse effects. When combined with sensitive analytical techniques like Accelerator Mass Spectrometry (AMS) or PET, microdosing with radiolabeled compounds can provide valuable data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While specific microdosing studies focusing on p-MPPI monohydrochloride are not prominently documented in publicly available literature, the methodology is highly relevant for compounds of its class. For instance, a study on revexepride, which also has a monohydrochloride salt form, utilized a single oral dose of the 14C-radiolabeled compound to determine its mass balance and pharmacokinetic parameters. nih.gov In this study, nearly all of the administered radioactivity was recovered, with proportions excreted in urine and feces, providing a comprehensive picture of the drug's fate in the body. nih.gov Such studies are instrumental in understanding the renal and fecal clearance pathways of a new chemical entity. nih.gov This approach allows researchers to gather critical human pharmacokinetic data early in the development process, facilitating more informed decisions for subsequent clinical trials.
Applications in Neurological Conditions
The unique pharmacological profile of p-MPPI monohydrochloride as a 5-HT1A antagonist and D4 agonist makes it a valuable research tool for investigating the underlying neurobiology of various neurological and psychiatric disorders. Preclinical studies have explored the potential of its parent compound, WAY-100635, in the context of anxiety and cognition disorders. ncats.io
A significant application of p-MPPI monohydrochloride has been demonstrated in preclinical models of spinal cord injury (SCI). In a study investigating locomotor recovery in rats with thoracolumbar contusion, p-MPPI monohydrochloride was used as a specific 5-HT1A antagonist. researchgate.net The study found that the administration of a 5-HT1A receptor agonist, 8-OH-DPAT, dose-dependently improved locomotor scores, an effect that was blocked by the pre-administration of p-MPPI monohydrochloride. This finding underscores the critical role of the serotonergic system, specifically the 5-HT1A receptor, in modulating motor function and recovery after neurological trauma. The research suggests that interventions targeting this receptor could be a promising therapeutic strategy for SCI. researchgate.net
Synthesis and Chemical Development for Research
Synthetic Pathways and Methodologies
The synthesis of the p-MPPI free base, 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine, is achieved through a convergent synthesis strategy. The key steps, based on methodologies reported in medicinal chemistry literature, involve the preparation of a key amine intermediate followed by its acylation.
The initial phase of the synthesis focuses on constructing the core structure, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine. This intermediate is a crucial building block for the final compound. nih.gov One reported method for its synthesis involves the condensation of 2-aminopyridine (B139424) with chloroacetyl chloride. This is followed by an acylation reaction to produce 2-chloro-N-(2-pyridyl)-acetamide. The subsequent reduction of the amide group furnishes the key amine intermediate.
In the final step of the synthesis of the free base, the previously prepared N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine is coupled with p-iodobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct generated during the acylation. The result of this step is the formation of the p-MPPI free base.
Formation of Monohydrochloride Salts
This process typically involves dissolving the purified p-MPPI free base in a suitable organic solvent, such as ethanol (B145695) or diethyl ether. To this solution, a stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring. The addition of the acid protonates one of the basic nitrogen atoms in the piperazine (B1678402) ring, leading to the precipitation of the hydrochloride salt. The pH of the mixture can be adjusted to ensure complete salt formation. The resulting solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final p-MPPI monohydrochloride. Recrystallization from a suitable solvent system can be performed to achieve higher purity if necessary.
Characterization of Synthetic Products for Research Purity
The identity and purity of synthesized p-MPPI monohydrochloride are confirmed through a variety of analytical techniques. These methods are essential to ensure that the compound meets the high-purity standards required for reliable research outcomes. While detailed spectral and chromatographic data for p-MPPI monohydrochloride are not extensively published in the public domain, the characterization would typically include the following analyses.
Elemental Analysis: This technique is used to determine the percentage composition of carbon, hydrogen, chlorine, iodine, and nitrogen in the compound. The experimentally determined values are compared with the theoretical values calculated from the molecular formula to confirm the empirical formula of the salt.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy would be used to elucidate the molecular structure of the compound. The chemical shifts, integration, and coupling patterns of the protons in the 1H-NMR spectrum, along with the chemical shifts of the carbon atoms in the 13C-NMR spectrum, provide a detailed map of the molecule's framework, confirming the successful synthesis of the desired product.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The detection of the molecular ion peak corresponding to the free base and the characteristic fragmentation pattern would further corroborate the compound's identity.
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final product. A high-purity sample will exhibit a single major peak in the chromatogram, with any impurities appearing as minor peaks. The purity is often expressed as a percentage based on the relative peak areas. For research-grade p-MPPI monohydrochloride, a purity of ≥98% is generally expected.
The physical properties of p-MPPI monohydrochloride are summarized in the table below.
| Property | Value |
| CAS Number | 220643-77-6 scbt.com |
| Molecular Formula | C₂₅H₂₇IN₄O₂・HCl scbt.com |
| Molecular Weight | 578.88 g/mol scbt.com |
It is important to note that for any specific batch of a research chemical, a certificate of analysis provided by the supplier should be consulted for detailed, lot-specific purity and characterization data.
Translational Research Perspectives and Future Directions
Augmentation Strategies with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)
The therapeutic efficacy of SSRIs is often hindered by a delayed onset of action and a significant non-response rate. One hypothesis for this delay is the activation of presynaptic 5-HT1A autoreceptors, which initially reduces serotonin release. Consequently, combining SSRIs with 5-HT1A receptor antagonists has been proposed as a strategy to enhance antidepressant effects.
A preclinical study investigated the effect of combining p-MPPI with the SSRI paroxetine (B1678475) on postsynaptic 5-HT function, as measured by the expression of the immediate-early gene Arc. The combination of paroxetine and p-MPPI resulted in a significant increase in Arc mRNA in various brain regions, suggesting an enhancement of postsynaptic 5-HT function. Notably, p-MPPI also demonstrated an independent effect on Arc mRNA expression in several regions. This suggests a complex interaction that may offer therapeutic benefits.
| Brain Region | Paroxetine Alone | p-MPPI Alone | Paroxetine + p-MPPI |
|---|---|---|---|
| Frontal Cortex | No significant increase | Significant increase | Significant increase |
| Parietal Cortex | No significant increase | Significant increase | Significant increase |
| Piriform Cortex | No significant increase | Significant increase | Significant increase |
| Caudate Putamen | No significant increase | No significant increase | Significant increase |
These findings support the rationale for using 5-HT1A antagonists as an augmentation strategy for SSRIs. By blocking the presynaptic 5-HT1A autoreceptors, p-MPPI may prevent the initial negative feedback mechanism, leading to a more rapid and robust increase in synaptic serotonin levels.
Preclinical to Clinical Extrapolation Considerations
Translating preclinical findings of 5-HT1A antagonists like p-MPPI into clinical applications presents several challenges. A critical consideration is the distinction between presynaptic and postsynaptic 5-HT1A receptors. While blocking presynaptic autoreceptors is hypothesized to be beneficial in depression, the simultaneous blockade of postsynaptic receptors could potentially counteract these effects or lead to unforeseen consequences. nih.govresearchgate.net
Animal models, while valuable, may not fully recapitulate the complexity of human psychiatric disorders. frontiersin.org The behavioral outcomes observed in rodent models of depression and anxiety may not directly translate to the nuanced symptoms experienced by patients. Therefore, careful consideration of the predictive validity of these models is essential.
Furthermore, the pharmacokinetic and pharmacodynamic properties of a compound can differ significantly between species. The dose-response relationship, metabolism, and potential off-target effects of p-MPPI in humans would need to be thoroughly investigated in early-phase clinical trials. The experience with another selective 5-HT1A receptor antagonist, DU-125530, which failed to show an augmentation effect in a clinical trial despite promising preclinical data, highlights the difficulties in this translational process. nih.govnih.gov
Identification of Research Gaps and Unresolved Questions
Despite the promising preclinical data, several research gaps and unresolved questions remain regarding p-MPPI and the broader class of 5-HT1A antagonists.
Pre- vs. Post-synaptic Selectivity: A major unresolved issue is the net clinical effect of non-selectively blocking both pre- and post-synaptic 5-HT1A receptors. researchgate.net It is unclear whether the benefits of presynaptic antagonism outweigh the potential drawbacks of postsynaptic blockade.
Long-term Efficacy and Safety: The long-term consequences of chronic 5-HT1A receptor antagonism are not well understood. Further research is needed to determine the potential for receptor adaptation, tachyphylaxis, or adverse effects with prolonged treatment.
Therapeutic Window: The optimal therapeutic window for 5-HT1A antagonists as an augmentation strategy is yet to be established. The timing and duration of co-administration with SSRIs may be critical for achieving the desired clinical outcome.
Patient Sub-populations: It is possible that 5-HT1A antagonist augmentation may be effective only in specific sub-populations of patients with depression. Identifying biomarkers that could predict treatment response is a crucial area for future research.
Potential Novel Research Avenues
The unique pharmacological profile of p-MPPI opens up several potential avenues for novel research beyond its role as an antidepressant adjunct.
Cognitive Disorders: Given the involvement of the serotonergic system in cognitive processes, investigating the potential of p-MPPI in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia is a promising area. Research has suggested that 5-HT1A receptor antagonists could enhance neuronal signaling in circuits involved in cognition.
Neuroinflammation: Emerging evidence points to a role for the serotonergic system in modulating neuroinflammatory processes. nih.gov Exploring the effects of p-MPPI on microglial activation and cytokine production could reveal novel therapeutic applications in neuroinflammatory and neurodegenerative diseases. nih.gov
Pain Management: The 5-HT1A receptor is implicated in the modulation of pain perception. Investigating the analgesic potential of p-MPPI, either alone or in combination with other analgesics, could lead to new treatment strategies for chronic pain conditions.
Anxiety Disorders: While p-MPPI has shown anxiolytic-like effects in preclinical models, further research is warranted to explore its efficacy in different anxiety disorder paradigms and to understand the underlying mechanisms. ufmg.br
Q & A
Q. How can researchers validate the selectivity of p-MPPI monohydrochloride for 5-HT1A receptors in experimental models?
To confirm receptor selectivity, use comparative antagonism assays with selective agonists/antagonists for related receptors (e.g., 5-HT2A/1C, α/β-adrenergic receptors). For example, p-MPPI reverses the inhibitory effects of 5-HT1A agonists (e.g., 8-OH-DPAT) on hormone production but does not affect 5-HT2A/1C or adrenergic pathways . Include control experiments with ketanserin (5-HT2A/1C antagonist) and adrenergic blockers (e.g., prazosin) to rule off-target interactions .
Q. What are the recommended storage and handling protocols for p-MPPI monohydrochloride to ensure stability in vitro?
Store lyophilized powder at -25°C to -15°C for long-term stability (3 years). For solution preparation, use solvents like DMSO or ethanol (10 mg/mL) and store aliquots at -85°C to -65°C (2-year stability). Avoid freeze-thaw cycles to prevent degradation . Always verify purity (>98%) via HPLC or mass spectrometry before critical experiments .
Q. How should researchers design dose-response experiments for p-MPPI monohydrochloride in neuroendocrine studies?
Use a logarithmic concentration range (e.g., 1 nM–10 µM) to assess its antagonistic efficacy. In Leydig cell models, p-MPPI at 1–10 µM fully reverses 8-OH-DPAT-mediated suppression of hCG-stimulated testosterone production . Include vehicle controls (e.g., saline with equivalent HCl concentration) to account for solvent effects on pH or ion channels .
Advanced Research Questions
Q. How can contradictory data on p-MPPI's interaction with adrenergic pathways be resolved?
While p-MPPI does not directly modulate α/β-adrenergic receptors, indirect crosstalk may occur via serotonin-dopamine-adrenergic signaling networks. For example, ketanserin (5-HT2A/1C antagonist) reverses adrenergic agonist effects, suggesting serotonin-adrenergic interplay independent of 5-HT1A . To clarify, perform co-incubation experiments with receptor-specific blockers and measure downstream second messengers (e.g., cAMP, Ca<sup>2+</sup>) .
Q. What methodologies are critical for distinguishing central vs. peripheral effects of p-MPPI monohydrochloride in vivo?
Combine intracerebroventricular (ICV) administration with peripheral antagonist infusion. For example, ICV delivery of p-MPPI (1–5 µg/µL) targets central 5-HT1A receptors, while systemic injection (1–10 mg/kg) may affect peripheral tissues. Validate blood-brain barrier penetration via LC-MS quantification of p-MPPI in cerebrospinal fluid .
Q. How can researchers address batch-to-batch variability in p-MPPI monohydrochloride for reproducible results?
Require Certificate of Analysis (CoA) documentation for each batch, including purity (>98%), residual solvent levels, and mass spectrometry profiles . Cross-validate results with a reference standard (e.g., USP-grade compounds) and replicate experiments across multiple batches .
Q. What experimental strategies can elucidate p-MPPI's dual role in hormone regulation (e.g., testosterone suppression vs. lack of adrenergic modulation)?
Use transcriptomic or proteomic profiling to identify downstream targets. For instance, p-MPPI antagonizes 5-HT1A-mediated cAMP inhibition in Leydig cells but does not alter β-adrenergic-driven pathways . Pair RNA-seq with CRISPR knockdown of 5-HT1A receptors to isolate pathway-specific effects .
Methodological Considerations
- Contradictory Data Analysis : Always compare experimental conditions (e.g., species-specific receptor affinity, cell isolation protocols) when reconciling divergent results .
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons in dose-response or co-treatment studies .
- Ethical Compliance : Follow institutional SOPs for handling hydrochloride derivatives, including PPE (gloves, goggles) and waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
